5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(2-furylmethyl)-2-furamide
Overview
Description
5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(2-furylmethyl)-2-furamide is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, in particular, features a pyrazole ring substituted with a nitro group and a furan ring, making it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(2-furylmethyl)-2-furamide involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by nitration to introduce the nitro group at the 4-position . The furan ring is then introduced through a nucleophilic substitution reaction, where the pyrazole derivative reacts with a furan-containing reagent under specific conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(2-furylmethyl)-2-furamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The furan ring can participate in electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form more complex structures.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and electrophiles such as halogens or acyl chlorides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(2-furylmethyl)-2-furamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring can bind to enzymes or receptors, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives, such as:
3,5-dimethyl-4-nitro-1H-pyrazole: Lacks the furan ring but shares the pyrazole core structure.
N-(2-furylmethyl)-2-furamide: Contains the furan ring but lacks the pyrazole moiety.
1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Another pyrazole derivative with different substituents.
The uniqueness of 5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(2-furylmethyl)-2-furamide lies in its combination of the pyrazole and furan rings, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
5-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-N-(furan-2-ylmethyl)furan-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O5/c1-10-15(20(22)23)11(2)19(18-10)9-13-5-6-14(25-13)16(21)17-8-12-4-3-7-24-12/h3-7H,8-9H2,1-2H3,(H,17,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQYKUQYBGHZQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NCC3=CC=CO3)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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